molecular formula C24H22N2O5 B2834129 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide CAS No. 922135-44-2

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide

Cat. No.: B2834129
CAS No.: 922135-44-2
M. Wt: 418.449
InChI Key: IORGIBJNAHZHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dibenzo[b,f][1,4]oxazepine core with a 10,11-dihydro configuration, methyl groups at positions 8 and 10, and an 11-oxo substituent. The 2,6-dimethoxybenzamide moiety is attached to position 2 of the heterocyclic ring. Its molecular formula is inferred as C24H23N2O5 (based on structural analogs in ), with a molecular weight of approximately 437.5 g/mol. The compound’s design likely targets central nervous system (CNS) receptors, given the structural similarity to dopamine receptor antagonists described in the evidence .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-14-8-10-19-17(12-14)26(2)24(28)16-13-15(9-11-18(16)31-19)25-23(27)22-20(29-3)6-5-7-21(22)30-4/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORGIBJNAHZHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C=CC=C4OC)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dibenzofuran core, followed by the introduction of the oxazepine ring through cyclization reactions. The final step involves the attachment of the benzamide moiety under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RSH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols

Scientific Research Applications

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Synthesis Steps Analytical Data
Target Compound : N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide Dibenzo[b,f][1,4]oxazepine - 8,10-dimethyl
- 11-oxo
- 2,6-dimethoxybenzamide
~437.5 Not explicitly detailed, but likely involves amide coupling and HPLC purification LCMS/HRMS data not provided; inferred from analogs.
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide () Dibenzo[b,f][1,4]thiazepine - 10-ethyl
- 5-oxide (sulfoxide)
- 4-methoxybenzyl ester
~421.1 (calc.) NaH/DMF alkylation, preparative HPLC LCMS RT = 5.27 min; HRMS m/z 421.1217 [M+H+]
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () Dibenzo[b,f][1,4]thiazepine - 10-ethyl
- 5-oxide
- 4-methoxyphenylacetamide
~449.1 (calc.) General Protocol B (amide coupling) LCMS RT = 5.33 min; HRMS m/z 449.1530 [M+H+]
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () Dibenzo[b,f][1,4]oxazepine - 10-methyl
- 11-oxo
- 2-(trifluoromethyl)benzamide
~433.4 (calc.) Likely similar amide coupling steps Isotopic mass data provided (RN: 922055-38-7)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide () Dibenzo[b,f][1,4]oxazepine - 8,10-dimethyl
- 11-oxo
- 4-ethylbenzenesulfonamide
422.5 Not detailed, but sulfonamide coupling inferred MolFormula: C23H22N2O4S; Available: 24 mg
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide () Dibenzo[b,f][1,4]oxazepine - 10-ethyl
- 11-oxo
- 2-phenylacetamide
~392.4 (calc.) Amide coupling with EDC/DMAP, 48% yield LCMS/HRMS data not provided; structural confirmation via NMR

Key Structural and Functional Differences

Core Heterocycle: The target compound’s oxazepine core (oxygen atom) contrasts with thiazepine analogs (sulfur atom), which exhibit sulfoxide (5-oxide) modifications. Oxygen-based cores may enhance metabolic stability compared to sulfur-containing derivatives .

Substituent Variations: Amide vs. Sulfonamide: The target’s 2,6-dimethoxybenzamide differs from sulfonamide analogs (), which may reduce plasma protein binding and improve solubility . Methoxy Groups: The 2,6-dimethoxy substitution on the benzamide could enhance lipophilicity and CNS penetration compared to mono-methoxy or trifluoromethyl groups () .

Synthetic Yields :

  • Thiazepine derivatives () show low yields (~9%), likely due to sulfoxide formation and purification challenges. Oxazepine analogs () report moderate yields (37–83%), suggesting more efficient synthesis .

Chirality :

  • Several thiazepine derivatives (e.g., (R)-62 in ) are chirally resolved via HPLC, while the target compound’s stereochemical profile is unspecified but may influence receptor selectivity .

Analytical and Pharmacological Insights

  • HRMS/LCMS : The target compound’s molecular weight (~437.5 g/mol) is higher than sulfonamide analogs (422.5 g/mol in ) but lower than thiazepine derivatives (e.g., 449.1 g/mol in ). These differences reflect substituent contributions .
  • Biological Activity : While direct data for the target compound is absent, structurally related oxazepines () and thiazepines (–9) are dopamine receptor antagonists. The 2,6-dimethoxybenzamide group may offer improved D2 receptor affinity due to its electron-donating methoxy groups .

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide is an organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique structure features a dibenzodiazepine core fused with an oxazepine ring, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Molecular Formula : C23H20N2O4
Molecular Weight : 388.423 g/mol
Structural Features :

  • Dibenzodiazepine core : Imparts neuroactive properties.
  • Oxazepine ring : Enhances interactions with biological targets.
  • Methoxy groups : Increase lipophilicity and bioavailability.

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in various diseases. Notably, compounds with similar structures have shown promise in targeting histone deacetylases (HDACs), which are implicated in cancer progression and other disorders .

2. Pharmacological Properties

The compound's biological activity can be summarized in the following categories:

Activity Type Description
Anticancer Activity Potential HDAC inhibitor; may induce apoptosis in cancer cells.
Neuroactivity Possible modulation of neurotransmitter systems due to the dibenzodiazepine core.
Anti-inflammatory Effects May inhibit pro-inflammatory cytokines; further studies needed to confirm.

3. Case Studies and Research Findings

Several studies have investigated the biological effects of compounds within the dibenzo[b,f][1,4]oxazepine family:

  • Study on HDAC Inhibition : A related compound demonstrated significant inhibition of HDAC activity in vitro, leading to increased acetylation of histones and subsequent apoptosis in cancer cell lines .
  • Neuroprotective Effects : Research indicates that dibenzodiazepines can modulate GABAergic transmission, suggesting potential applications in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the dibenzodiazepine core.
  • Introduction of the oxazepine ring.
  • Functionalization with methoxy and amide groups.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound compared to other compounds in its class:

Compound Name Structural Features Biological Activity
Methyl (8-methyl-11-oxo...)Similar oxazepine structure but different methyl substitutionPotential HDAC inhibitor
N-(8-methylbenzothiazolyl)carbamateContains a different heterocyclic ringAntimicrobial properties
N-(5-methylisothiazolyl)carbamateFeatures an isothiazole ring instead of oxazepineAntifungal activity

Q & A

Q. What are the optimal synthetic routes for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide, and how can yield and purity be improved?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the dibenzo[b,f][1,4]oxazepine core. Key steps include:
  • Step 1 : Formation of the oxazepine ring via condensation of substituted o-aminophenols with ketones under acidic conditions .
  • Step 2 : Amidation at the 2-position using 2,6-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., DMF) .
  • Optimization : Reaction temperature (60–80°C), solvent purity, and stoichiometric control of reagents improve yield (>65%) and reduce byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity (>95%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : Structural validation requires:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methyl groups at C8/C10, methoxy groups on benzamide) .
  • X-ray Crystallography : Resolves spatial arrangement of the bicyclic system and hydrogen-bonding interactions (e.g., between the oxo group and amide hydrogen) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C24_{24}H21_{21}N2_{2}O5_{5}) and isotopic patterns .

Q. What is the compound’s reactivity profile under common laboratory conditions?

  • Methodological Answer : Reactivity is dominated by:
  • Amide Hydrolysis : Susceptible to acidic/basic hydrolysis (e.g., 6M HCl at reflux degrades the benzamide moiety).
  • Oxazepine Ring Stability : Stable under mild conditions but prone to ring-opening under strong nucleophiles (e.g., hydrazine) or prolonged UV exposure .
  • Electrophilic Substitution : Methoxy groups direct electrophilic attacks (e.g., nitration at C4/C6 of the benzamide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., HDAC inhibition vs. antimicrobial effects)?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, enzyme isoforms). Strategies include:
  • Dose-Response Curves : Validate IC50_{50} values across multiple assays (e.g., HDAC1 vs. HDAC6 isoforms) .
  • Off-Target Screening : Use proteome-wide profiling (e.g., kinome/GPCR panels) to identify non-specific interactions .
  • Mechanistic Studies : Fluorescence polarization assays or surface plasmon resonance (SPR) quantify direct binding to targets .

Q. What structure-activity relationship (SAR) insights guide modifications to enhance potency or selectivity?

  • Methodological Answer : Key SAR findings:
Substituent Effect Source
C8/C10 MethylIncreases metabolic stability by reducing CYP3A4 oxidation
2,6-DimethoxyEnhances HDAC inhibition (electron-donating groups improve π-π stacking)
Oxazepine OxoCritical for hydrogen bonding with catalytic zinc in HDACs
  • Design Strategy : Replace methoxy groups with fluorinated analogs to improve blood-brain barrier penetration for neurological applications .

Q. How can kinetic and thermodynamic studies elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Stopped-Flow Kinetics : Measure binding rates to HDACs or bacterial topoisomerases .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy/entropy for target interactions .
  • Molecular Dynamics Simulations : Model ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns simulations) .

Q. What experimental strategies mitigate stability issues during in vitro/in vivo studies?

  • Methodological Answer :
  • pH Stability : Use phosphate-buffered saline (pH 7.4) to prevent hydrolysis; avoid extreme pH during formulation .
  • Light Sensitivity : Store solutions in amber vials; add antioxidants (e.g., BHT) for long-term storage .
  • Plasma Stability : Pre-incubate with liver microsomes to identify metabolic hotspots (e.g., demethylation at C10) .

Q. How can computational modeling predict interactions with novel biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against targets like PARP1 or β-lactamases .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors at 11-oxo and 2-methoxy positions) .
  • QSAR Models : Train algorithms on datasets of dibenzo[b,f]oxazepine derivatives to predict logP or IC50_{50} values .

Q. What analytical methods are critical for detecting impurities in synthesized batches?

  • Methodological Answer :
  • HPLC-MS : Use C18 columns (gradient: 0.1% formic acid in acetonitrile/water) to separate and identify byproducts (e.g., unreacted benzamide precursors) .
  • NMR Spiking : Add authentic standards to distinguish between diastereomers or regioisomers .

Q. How does polymorphism affect the compound’s bioavailability, and how is it characterized?

  • Methodological Answer :
  • DSC/TGA : Identify polymorphic transitions (e.g., Form I melts at 218°C vs. Form II at 225°C) .
  • Solubility Testing : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) to optimize crystal form selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.